molecular formula C7H6F3N3 B2571246 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine CAS No. 2309705-41-5

2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2571246
CAS No.: 2309705-41-5
M. Wt: 189.141
InChI Key: TYQGTUZOVPAKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine is a synthetic organic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a fluorine atom at the 5-position and a 3,3-difluoroazetidin-1-yl group at the 2-position. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a compound of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine derivative and introduce the 3,3-difluoroazetidin-1-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and improve the efficiency of the synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure the removal of impurities and obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation or functional groups .

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets, often through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets by increasing its lipophilicity and metabolic stability. The exact pathways and molecular targets depend on the specific application and context of its use.

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQGTUZOVPAKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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